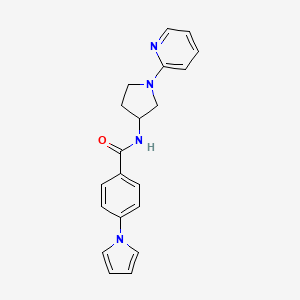

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide

Description

Properties

IUPAC Name |

N-(1-pyridin-2-ylpyrrolidin-3-yl)-4-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c25-20(16-6-8-18(9-7-16)23-12-3-4-13-23)22-17-10-14-24(15-17)19-5-1-2-11-21-19/h1-9,11-13,17H,10,14-15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFIYBQJYSGSJGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridine ring, a pyrrolidine moiety, and a benzamide functional group. These structural features contribute to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that this compound may act through several mechanisms:

- JAK Inhibition : Similar compounds have been identified as selective inhibitors of Janus kinase (JAK) pathways, which are critical in inflammatory responses and immune system regulation. JAK inhibitors have shown promise in treating autoimmune diseases and certain cancers .

- Phosphodiesterase Inhibition : Compounds with similar structural motifs have been studied for their ability to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP), which plays a significant role in anti-inflammatory processes .

- Antitumor Activity : Preliminary studies suggest that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, potentially through the modulation of cell cycle-related proteins .

Antitumor Activity

A recent study evaluated the antitumor effects of similar benzamide derivatives, demonstrating significant inhibition of cell proliferation in breast cancer models (MDA-MB-231 and BT-549). The mechanism was linked to the interaction with cyclin-dependent kinases (CDK) and the modulation of apoptosis pathways .

Anti-inflammatory Effects

In vivo studies have shown that compounds with similar structures can reduce bronchial eosinophilia and airway hyperactivity in animal models. This suggests potential applications in treating asthma and other inflammatory conditions .

Case Studies

Case Study 1: JAK Inhibition

A study involving a structurally related compound demonstrated its ability to selectively inhibit JAK1, resulting in reduced inflammation markers in animal models. This supports the hypothesis that this compound may exhibit similar properties.

Case Study 2: Antitumor Efficacy

Another investigation focused on a series of pyrrolidine derivatives revealed that these compounds could inhibit tumor growth in xenograft models. The results indicated a promising therapeutic index for further development .

Data Summary

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The following table highlights key structural differences between the target compound and two analogous benzamide derivatives from recent literature (Blass et al.):

| Compound | Benzamide Substituent | N-Substituent | Key Heterocycles |

|---|---|---|---|

| Target Compound | 4-(1H-pyrrol-1-yl) | 1-(Pyridin-2-yl)pyrrolidin-3-yl | Pyridine, pyrrolidine, pyrrole |

| 9h: N-(4-(4-(4-Cyanopyridin-2-yl)-1,4-diazepan-1-yl)butyl)-4-(thiophen-3-yl)benzamide | 4-(Thiophen-3-yl) | 4-(4-Cyanopyridin-2-yl)-1,4-diazepane | Thiophene, pyridine (CN), diazepane |

| 9i: 4-(Thiophen-3-yl)-N-(4-(4-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepan-1-yl)butyl)benzamide | 4-(Thiophen-3-yl) | 4-(4-(Trifluoromethyl)pyridin-2-yl)-1,4-diazepane | Thiophene, pyridine (CF₃), diazepane |

Key Observations :

Benzamide Substituent: The target compound employs a pyrrole group at the para position, whereas analogs 9h and 9h use a thiophene group.

N-Substituent : The target’s pyridin-2-yl-pyrrolidine substituent contrasts with the diazepane-linked pyridines in 9h and 9i. Diazepane’s seven-membered ring increases flexibility but may reduce metabolic stability compared to the rigid pyrrolidine scaffold .

Functional Groups : Analog 9i incorporates a trifluoromethyl group on pyridine, enhancing lipophilicity and resistance to oxidative metabolism, while the target lacks such modifications .

Physicochemical and Pharmacokinetic Properties

Discussion :

- The target compound’s pyrrole group may improve aqueous solubility compared to 9h/9i’s thiophene.

- The trifluoromethyl group in 9i significantly increases lipophilicity, which could enhance blood-brain barrier penetration but reduce solubility .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of N-(1-(pyridin-2-yl)pyrrolidin-3-yl)-4-(1H-pyrrol-1-yl)benzamide, and how are yield and purity optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of pyrrolidine and pyridine intermediates. Key steps include coupling the benzamide core with functionalized heterocycles under controlled conditions. Catalysts such as palladium complexes may enhance cross-coupling efficiency, while solvents like dimethylformamide (DMF) or dichloromethane (DCM) are selected based on solubility. Purification via column chromatography or recrystallization is critical for achieving >95% purity. Monitoring reaction progress with thin-layer chromatography (TLC) ensures intermediate stability .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is used to verify substituent connectivity, while High-Resolution Mass Spectrometry (HRMS) confirms molecular weight. X-ray crystallography provides definitive proof of stereochemistry and solid-state packing, particularly for polymorphic forms. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, with retention time matching reference standards .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening includes kinase inhibition assays (e.g., CLK1, EGFR) due to structural similarity to kinase inhibitors. Cell viability assays (e.g., MTT in cancer cell lines) assess cytotoxicity. Receptor binding studies (e.g., GPCRs) utilize radioligand displacement techniques. Dose-response curves (IC₅₀/EC₅₀) guide potency evaluation .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to minimize byproduct formation during large-scale synthesis?

Advanced optimization involves Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent ratios). Flow chemistry reduces side reactions by controlling residence time. Green chemistry principles, such as using ionic liquids or microwave-assisted synthesis, improve efficiency. Real-time monitoring with in-line HPLC-MS identifies transient impurities for immediate correction .

Q. What strategies resolve discrepancies between computational docking predictions and experimental bioactivity data?

Molecular dynamics simulations account for protein flexibility, which static docking misses. Free-energy perturbation (FEP) calculations refine binding affinity predictions. Experimental validation via isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, ΔS) to reconcile computational vs. empirical results .

Q. How can forced degradation studies under ICH guidelines identify critical stability liabilities?

Accelerated degradation under acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic (UV light) conditions reveals major degradation pathways. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) identifies degradation products (DPs), while QSAR models predict toxicity of DPs. Stabilization strategies include excipient selection or structural modification of labile groups (e.g., replacing ester linkages) .

Q. What advanced techniques elucidate the compound’s mechanism of action in complex biological systems?

CRISPR-Cas9 knockout models validate target engagement in cellular contexts. Cryo-EM or X-ray co-crystallography visualizes ligand-target interactions at atomic resolution. Phosphoproteomics or metabolomics profiles downstream signaling effects. In vivo PET imaging with radiolabeled analogs (e.g., ¹¹C/¹⁸F) tracks biodistribution and target occupancy .

Q. How do researchers address batch-to-batch variability in crystallinity and its impact on bioavailability?

Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) characterize polymorphic forms. Nano-milling or spray drying improves solubility of amorphous forms. Solubility studies in biorelevant media (FaSSIF/FeSSIF) correlate crystalline form with dissolution rates. Patent data on salt/cocrystal formulations (e.g., maleate, hemisuccinate) guide intellectual property strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.